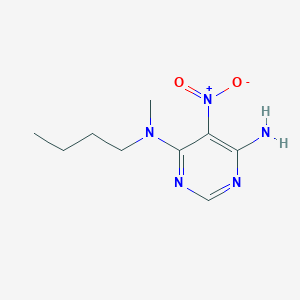

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and cell survival. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can selectively kill cancer cells with defects in DNA repair pathways.

Applications De Recherche Scientifique

Characterization and Mapping of DNA Damage

Nitrosamines, structurally related to nitropyrimidines, have been extensively studied for their role in inducing DNA damage, a critical area of research due to its implications in cancer studies. For instance, nitrosamine derivatives have been used to map DNA damage at a nucleotide resolution in human genomic DNA, highlighting their utility in understanding the mechanisms of carcinogenesis associated with tobacco-specific carcinogens (Cloutier et al., 2001).

Synthesis of Bioactive Compounds

Research on nitropyrimidines and their derivatives has also focused on their potential as precursors for bioactive compounds. For example, the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid from chiral N1-protected vicinal diamines, showcases the role of nitropyrimidinone derivatives in the synthesis of medically relevant molecules (Bailey et al., 1992).

Development of Fluorescent Sensors

Nitropyrimidines have applications in the design and development of fluorescent sensors, with research demonstrating the strategic incorporation of π-electron-rich moieties and Lewis basic moieties acting as hydrogen bonding recognition sites. These sensors have been developed for the selective detection of highly explosive compounds in water, illustrating the broad potential of nitropyrimidine derivatives in environmental monitoring and safety applications (Chakraborty & Mandal, 2018).

Electrochemical Analysis and Catalysis

Furthermore, the electrochemical properties of nitroxyl radicals, which can be related to the oxidative behavior of nitropyrimidines, have been studied for the oxidation of amines and the electroanalysis of compounds like lidocaine. This research suggests potential applications in developing electrochemical sensors and catalysts for detecting and analyzing bioactive molecules (Sato et al., 2018).

Propriétés

IUPAC Name |

4-N-butyl-4-N-methyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-3-4-5-13(2)9-7(14(15)16)8(10)11-6-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWMYFHITREBSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)

![5-chloro-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572290.png)

![3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2572291.png)